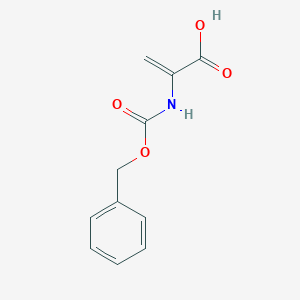

Z-dehydro-Ala-OH

Beschreibung

Significance of Alpha,Beta-Dehydroamino Acids in Chemical and Biological Systems

α,β-Dehydroamino acids (dhAAs) are a class of non-coded amino acids characterized by the presence of a carbon-carbon double bond adjacent to the α-carbon chemimpex.comsigmaaldrich.comchemicalbook.com. This unsaturation imparts distinct chemical and conformational properties compared to their saturated counterparts. Naturally occurring dhAAs are frequently found in peptides isolated from microbial sources, including toxins and antibiotics, and have also been identified in higher plants and marine invertebrates chemimpex.comsigmaaldrich.comchemicalbook.comrsc.org.

The incorporation of dhAAs into peptide chains significantly influences their three-dimensional structure and stability. The double bond restricts the conformational freedom of the peptide backbone, often leading to more rigid structures and enhanced resistance to enzymatic degradation, thereby improving metabolic stability and bioavailability rsc.orgmagtech.com.cn. This conformational control is crucial in the design of peptidomimetics and foldamers, which mimic the structures of natural biomolecules magtech.com.cnuminho.pt.

Chemically, the α,β-double bond renders dhAAs highly reactive, acting as potent Michael acceptors that readily undergo additions with nucleophiles such as thiols and amines uminho.ptwikipedia.org. This inherent reactivity makes them valuable as orthogonal chemical handles for late-stage functionalization of peptides and proteins, enabling site-selective modifications through various bond-forming reactions, including Michael additions, transition-metal-catalyzed cross-couplings, and cycloadditions magtech.com.cnwikipedia.orgresearchgate.netox.ac.uk. The most abundant dhAAs found in nature are dehydroalanine (Dha) and dehydrobutyrine (Dhb) uminho.ptwikipedia.org. Dha, the simplest α-dhAA, lacks geometric isomers, while Dhb can exist as Z or E isomers, with the Z-isomer being more prevalent in natural products sigmaaldrich.comuminho.pt.

Beyond their role in structural modification, dhAAs are implicated in various biological processes. They can contribute to the biological activity of natural products, influencing interactions with target molecules sigmaaldrich.comrsc.orgox.ac.uk. Furthermore, they can be involved in protein aging and the inactivation of cellular processes by bacterial enzymes psu.edursc.org. The unique reactivity of dhAAs also makes them valuable tools for bioorthogonal applications and in the synthesis of complex, biologically active molecules magtech.com.cnuminho.pt.

Research Trajectories and Scope for Z-Dehydro-Ala-OH and its Analogs

This compound, or N-benzyloxycarbonyl-dehydroalanine, is a protected derivative of dehydroalanine that has garnered significant attention in chemical research due to the utility of both the dehydroalanine moiety and the benzyloxycarbonyl (Cbz) protecting group chemimpex.comsigmaaldrich.com. The Cbz group is a common and robust protecting group for amines in peptide synthesis, offering stability under various reaction conditions while being readily removable when necessary chemimpex.comsigmaaldrich.comuminho.ptpsu.edumdpi.com.

The research involving this compound and its derivatives spans several key areas:

Peptide Synthesis and Protein Engineering: this compound serves as a crucial building block for synthesizing peptides with modified structures and enhanced properties chemimpex.comsigmaaldrich.comrsc.orgmagtech.com.cnresearchgate.netsigmaaldrich.com. Its incorporation can influence peptide conformation, stability, and biological activity, making it valuable for creating novel peptide therapeutics and for studying protein structure-function relationships chemimpex.comresearchgate.net. For instance, Z-dehydroalanine methyl ester (Z-Dehydro-Ala-OMe) is a commercially available derivative widely used in these applications sigmaaldrich.comsigmaaldrich.com.

Drug Discovery and Development: The unique reactivity and structural contributions of this compound make it a valuable intermediate in the development of novel pharmaceuticals. Its derivatives have shown potential as anticancer agents magtech.com.cn and are utilized in the synthesis of complex molecules, including intermediates for calcitonin gene-related peptide receptor antagonists rsc.org. Its ability to undergo conjugate addition reactions with various nucleophiles allows for the creation of diverse chemical scaffolds relevant to drug design rsc.orgresearchgate.net.

Synthetic Methodology: Significant efforts have been directed towards developing efficient and scalable synthetic routes to this compound and related compounds. Methods often involve the dehydration of N-protected serines or the elimination of thiol groups from cysteine derivatives rsc.orguminho.ptwikipedia.orgpsu.edu. Electrochemical oxidation followed by acid-catalyzed elimination has also emerged as a practical approach for gram-scale synthesis uva.nl. These methods provide access to structurally diverse dehydroalanine-based building blocks essential for further chemical transformations rsc.orgresearchgate.netuva.nl.

Functionalization and Bioconjugation: The reactive double bond in this compound allows for diverse chemical modifications. It can be functionalized through photocatalytic hydroarylation, enabling the creation of unnatural amino acids and the conjugation of peptides with various arenes, drug blueprints, and natural products researchgate.netuva.nl. This capability is instrumental in bioconjugation strategies for targeted therapies and in creating modified protein side-chains chemimpex.comox.ac.uk. Furthermore, this compound derivatives have been employed in the synthesis of selenocysteine-containing peptides, highlighting their versatility in incorporating non-canonical amino acids rsc.org.

The ongoing research into this compound and its analogs underscores their importance as versatile tools in modern chemical biology and synthetic chemistry, offering pathways to novel biomolecules with tailored properties and potential therapeutic applications.

Compound List

This compound (N-benzyloxycarbonyl-dehydroalanine)

Dehydroalanine (Dha)

Dehydrobutyrine (Dhb)

N-Cbz-dehydroalanine methyl ester (Z-Dehydro-Ala-OMe)

Eigenschaften

IUPAC Name |

2-(phenylmethoxycarbonylamino)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHJVTWVRPQBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405449 | |

| Record name | Z-dehydro-Ala-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39692-63-2 | |

| Record name | Z-dehydro-Ala-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of Z-dehydro-ala-oh

Nucleophilic Addition Reactions to the Unsaturated System

The electron-deficient nature of the double bond in Z-dehydro-Ala-OH makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide array of nucleophiles. These reactions are often performed under mild, biocompatible conditions, making them suitable for modifying peptides and proteins. ox.ac.ukrsc.orgwikipedia.orgnih.govresearchgate.netrsc.org

This compound readily undergoes Michael-type conjugate additions with various nucleophiles, including thiols, amines, carbon nucleophiles, and selenium nucleophiles. These reactions result in the formation of new C–S, C–N, C–C, and C–Se bonds, respectively, at the β-carbon of the dehydroalanine residue. ox.ac.ukrsc.orgnih.govresearchgate.netrsc.orgresearchgate.net The addition of thiols, for instance, leads to the formation of thioether linkages, analogous to lanthionine formation. ox.ac.ukwikipedia.org Similarly, amines can add to form β-amino acid derivatives. nih.govresearchgate.netrsc.orgresearchgate.net Research has explored achieving high diastereoselectivity and enantioselectivity in these additions, often employing chiral catalysts or modified chiral dehydroalanine derivatives. researchgate.netnih.govacs.orgacs.org Notably, the rate of these Michael additions has been observed to accelerate significantly in aqueous media, facilitating shorter reaction times and higher yields. nih.gov

Table 1: Nucleophilic Additions to this compound

| Nucleophile Type | Resulting Bond | Example Product Type | Key References |

| Thiols (R-SH) | C–S | Lanthionine analogs | ox.ac.ukwikipedia.orgrsc.org |

| Amines (R-NH₂) | C–N | β-Amino acid derivs. | nih.govresearchgate.netrsc.orgresearchgate.net |

| Carbon Nucleophiles | C–C | β-Substituted amino acids | researchgate.netrsc.orgresearchgate.netnih.govacs.org |

| Selenium Nucleophiles (R-SeH) | C–Se | Selenocysteine analogs | rsc.orgnih.gov |

Dehydroalanine serves as a critical intermediate for the synthetic incorporation of selenocysteine (Sec), the 21st proteinogenic amino acid, into peptides and proteins. rsc.orgnih.govacs.orgresearchgate.net The process typically involves the nucleophilic attack of a selenium species, such as selenophosphate or a selenol, onto the dehydroalanine residue. rsc.orgnih.gov Synthetically, this can be achieved by reacting dehydroalanine derivatives with selenium nucleophiles, like p-methoxybenzyl (pMob) selenol, to yield selenocysteine-containing peptides. rsc.orgnih.gov This methodology is highly valued for introducing selenium into biomolecules, leveraging its unique redox properties for various applications in chemical biology. rsc.orgnih.govresearchgate.net

Michael-Type Conjugate Additions

Radical-Mediated Functionalization Strategies

The electron-deficient nature of the double bond in this compound also makes it amenable to radical additions, allowing for the formation of new carbon-carbon bonds through radical pathways. nih.govbeilstein-journals.orgresearchgate.net

Giese-type reactions are a class of radical additions to electron-deficient olefins, typically involving the formation of an alkyl radical that adds to the olefin, followed by hydrogen atom transfer (HAT) or single-electron transfer (SET) and protonation. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov Modern approaches have developed metal-free, photochemical strategies for Giese-type alkylation of dehydroalanine derivatives. These methods often employ silane-mediated halogen-atom transfer (XAT) from alkyl bromides to generate alkyl radicals, which then add to the dehydroalanine moiety. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.govresearchgate.net This strategy is advantageous as it can be performed under mild conditions, including in aqueous buffer solutions like phosphate-buffered saline (PBS), making it suitable for late-stage functionalization of biomolecules. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.govresearchgate.net

Table 2: Conditions for Photochemical Giese-Type Alkylation of Dehydroalanine Derivatives

| Radical Source | Initiator/Mediator | Photocatalyst | Solvent | Key Outcome | References |

| Alkyl Bromides | Tris(trimethylsilyl)silane (TTMS) | Benzophenone derivative | PBS (aqueous) | C(sp³)–C(sp³) bond formation | beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.govresearchgate.net |

Reversible hydrogen transfer reactions involving cysteine thiyl radicals (CysS•) and surrounding amino acid residues in peptides can lead to the formation of dehydroalanine. nih.govresearchgate.netnih.govacs.org This process typically involves a 1,3-hydrogen shift from the cysteine's α-carbon to the thiyl radical, followed by the elimination of HS•, resulting in dehydroalanine. nih.govresearchgate.net Furthermore, alanine residues themselves can participate in hydrogen transfer, potentially leading to dehydroalanine formation from alanine. nih.govresearchgate.netacs.org These radical processes can also induce the stereochemical inversion of alanine residues, converting L-alanine to D-alanine. nih.govresearchgate.netacs.org

Giese-Type Alkylation Reactions

Metal-Catalyzed Transformations and Cross-Coupling Processes

Transition metal catalysis offers powerful routes for the functionalization of this compound and related unsaturated amino acid derivatives, enabling the construction of complex molecular architectures. nih.govmdpi.comugent.beacs.orguni-hamburg.deacs.org

Heck Cross-Coupling: This palladium-catalyzed reaction has been employed to functionalize dehydroalanine derivatives, for example, by coupling aryl iodides with dehydroalanine moieties within the ligand sphere of chiral nickel complexes. acs.org Methyl 2-(acetylamino)acrylate, a dehydroalanine derivative, has also been utilized in Heck cross-coupling reactions with iodoindazoles to synthesize novel azatryptophan derivatives. researchgate.net

Suzuki-Miyaura Cross-Coupling: While discussed in broader contexts of complex molecule synthesis, this palladium-catalyzed cross-coupling reaction is a versatile tool for C–C bond formation that can be applied to unsaturated systems. nih.govugent.be

Other Metal-Catalyzed Reactions: Palladium and other transition metals are instrumental in various transformations, including C–C bond activation, cyclizations, and dehalogenations, which can be applied to the functionalization of unsaturated amino acid scaffolds. nih.govmdpi.comugent.beacs.orguni-hamburg.deacs.org For instance, chiral dehydroalanine-based nickel complexes have been key in sequential Heck cross-coupling and hydrothiolation reactions to access enantiopure cysteine derivatives. acs.org

Table 3: Metal-Catalyzed Transformations Involving Dehydroalanine Derivatives

| Reaction Type | Metal Catalyst | Key Transformation | Substrate Example (Dha Derivative) | Outcome/Application | References |

| Heck Cross-Coupling | Pd(II) | C–C bond formation | Aryl iodides + Dha derivative | Synthesis of β-aryl substituted amino acids | acs.orgresearchgate.net |

| Heck Cross-Coupling | Pd(II) | C–C bond formation | 3-Iodoindazoles + Methyl 2-(acetylamino)acrylate | Synthesis of dehydro 2-azatryptophans | researchgate.net |

| Sequential Heck & Hydrothiolation | Ni(II) (chiral complex) | C–C and C–S bond formation | Aryl iodides + Alkyl thiols | Asymmetric synthesis of β-aryl substituted cysteines | acs.org |

| Suzuki-Miyaura Cross-Coupling | Pd | C–C bond formation | Aryl halides + Organoboron compounds | General C–C coupling for complex synthesis | nih.govugent.be |

Conformational and Structural Investigations of Dehydroalanine-containing Peptides

Computational Chemistry and Molecular Modeling Approaches

Docking Studies and Binding Interactions

Research into related compounds, such as the Z and E isomers of ceftaroline fosamil and ceftobiprole, highlights the importance of stereochemistry in binding interactions with proteases like SARS-CoV-2 Mpro and PLpro nih.gov. These studies show that the Z-isomer can exhibit different binding poses and interaction strengths compared to its E-isomer, with specific interactions often involving sulfur atoms and active site residues nih.gov. Although these are not peptides containing Z-dehydro-Ala-OH, they illustrate how stereoisomers of unsaturated systems can lead to distinct binding profiles, a principle applicable to dehydroamino acid-containing peptides. The ability of DHAs to improve a peptide's interaction with its biological targets is a key reason for their incorporation into bioactive peptides and drugs researchgate.net.

Quantum Chemical Calculations and Reaction Mechanisms

DFT has also been employed to investigate the stereoselectivity of reactions involving dehydroalanine dienophiles bac-lac.gc.ca. These studies analyze factors influencing the formation of Z-isomers, such as the nature of substituents and their electronic effects on LUMO energies bac-lac.gc.ca. For example, calculations showed that changing a substituent from a proton to a methyl group can make the Z-isomer formation less favorable by 3.0 kcal/mol bac-lac.gc.ca. Furthermore, DFT has been used to understand photochemical isomerization mechanisms, including hydrogen atom transfer events in heterocyclic compounds, where the Z isomer might react via a concerted hydrogen atom transfer, while the E isomer may involve ring-opening intermediates researchgate.net. The calculations help in determining relative energies of reagents, transition states, and products, providing insights into reaction pathways and stereochemical outcomes bac-lac.gc.caresearchgate.net.

Applications of Z-dehydro-ala-oh in Medicinal and Material Sciences

Advanced Materials and Supramolecular Assemblies

The incorporation of dehydroamino acid residues, such as dehydroalanine, into peptide structures significantly alters their physical and chemical properties. This modification can lead to increased conformational rigidity, enhanced resistance to enzymatic hydrolysis, and unique self-assembly behaviors, making them ideal building blocks for sophisticated biomaterials nih.govresearchgate.netmdpi.comnih.govrsc.org. Z-dehydro-Ala-OH, as a protected dehydroalanine derivative, serves as a valuable monomer in the synthesis of these advanced materials.

Dehydropeptide Hydrogels and Nanostructures

Dehydropeptides, including those derived from this compound, are capable of self-assembling into ordered supramolecular structures, most notably hydrogels and various nanostructures like nanotubes, nanoparticles, and nanospheres nih.govresearchgate.netmdpi.comnih.govrsc.orgnih.govrsc.org. These self-assembly processes are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces mdpi.comnih.govrsc.orgnih.gov. The resulting hydrogels often mimic the properties of the extracellular matrix (ECM), making them highly suitable for biomedical applications nih.govnih.govsciforum.netnih.govmdpi.com.

Studies have shown that these dehydropeptide-based hydrogels can encapsulate and sustainably release various molecules, including anti-cancer drugs like curcumin and doxorubicin nih.govsciforum.netsciforum.netresearchgate.netua.pt. The self-assembled structures, often characterized by fibrillar networks observed through techniques like Scanning Transmission Electron Microscopy (STEM), contribute to their efficacy as drug delivery vehicles mdpi.comua.ptmdpi.comresearchgate.net. Furthermore, the incorporation of dehydroamino acids has been shown to enhance the stability of these nanostructures against enzymatic degradation, a critical advantage for in vivo applications researchgate.netnih.govrsc.orgroyalsociety.orgmagtech.com.cn.

Table 1: Examples of Dehydropeptide Hydrogelators and Their Properties

| Compound Example | Capping Group | Dehydroamino Acid | Minimum Gelation Concentration (wt%) | Key Properties | Reference |

| Cbz-l-Phe-ΔPhe-OH | Cbz (Z) | ΔPhe | 0.1 | Forms hydrogels, drug delivery properties (curcumin, doxorubicin), stable to proteolysis, non-cytotoxic to HEK293T cells. | nih.govsciforum.netsciforum.netresearchgate.net |

| Cbz-l-Tyr-ΔPhe-OH | Cbz (Z) | ΔPhe | 0.2 | Forms hydrogels, drug delivery properties, stable to proteolysis. | nih.govresearchgate.net |

| Cbz-l-Met-ΔPhe-OH | Cbz (Z) | ΔPhe | 0.2 | Forms hydrogels, drug delivery properties, stable to proteolysis. | nih.govresearchgate.net |

| H-β-Phe-ΔPhe-OH | Uncapped | ΔPhe | Not specified | Forms nanotubes, stable to temperature and proteases, non-cytotoxic to HeLa and L929 cells. | nih.gov |

| Naproxen-capped dehydrodipeptides | Naproxen | Various | 0.4-0.6 | Efficacious hydrogelators, resistant to proteolysis, potential drug delivery systems, retained NSAID activity of naproxen. | rsc.orgua.ptreading.ac.uk |

| Cbz-L-Lys(Cbz)-L,D-Asp-∆Phe-OH | Cbz (Z) | ΔPhe | 0.1 | Forms hydrogels with exceptional elasticity and self-healing properties, fibrillar 3D network. | mdpi.comresearchgate.net |

Note: Cbz refers to the benzyloxycarbonyl protecting group.

Potential in Tissue Engineering and Cell Biology Applications

The biomimetic nature and tunable properties of dehydropeptide-based hydrogels make them highly attractive for applications in tissue engineering and cell biology nih.govresearchgate.netnih.govrsc.orgnih.govsciforum.netnih.gov. These materials can serve as scaffolds that support cell adhesion, proliferation, and differentiation, closely mimicking the natural extracellular matrix nih.govnih.govnih.govmdpi.com.

Research has shown that dehydropeptide hydrogels can support three-dimensional (3D) cell growth and proliferation. For instance, hydrogels based on dehydropeptides have demonstrated low toxicity and cell growth-promoting properties, making them promising candidates for tissue engineering applications nih.gov. Studies involving dehydrodipeptides like H-β-Phe-ΔPhe-OH have shown non-cytotoxicity to cell lines such as HeLa and L929, even at concentrations up to 250 μM nih.gov. Furthermore, dehydropeptide hydrogels functionalized with cell-binding motifs, such as the RGD sequence, have been developed to enhance cell adhesion and interaction with specific cell receptors, which is crucial for tissue regeneration mdpi.comua.ptroyalsocietypublishing.orgnih.gov.

The inherent stability of dehydropeptides against enzymatic degradation is a significant advantage for long-term cell culture and in vivo tissue engineering applications, as it ensures the structural integrity of the scaffold researchgate.netnih.govrsc.orgroyalsociety.org. The ability to tailor the self-assembly process and the mechanical properties of these hydrogels allows for the creation of sophisticated biomaterial platforms that can guide cell behavior and tissue development.

Q & A

Basic Research Questions

Q. How is Z-dehydro-Ala-OH synthesized and characterized in laboratory settings?

- Methodological Answer : The synthesis typically involves dehydrating a precursor like Z-protected alanine under controlled conditions (e.g., using Burgess reagent or POCl₃). Characterization requires a combination of spectroscopic techniques:

- NMR : Confirm the presence of the dehydro group (δ 5.0–6.0 ppm for vinyl protons) and Z-configuration via coupling constants .

- IR : Detect α,β-unsaturated carbonyl stretching (~1680–1720 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for reproducibility) .

Q. What are the key challenges in maintaining the stability of this compound during storage?

- Methodological Answer : Stability depends on:

- Storage Conditions : Lyophilized forms stored at -20°C under inert gas (e.g., argon) minimize hydrolysis and oxidation .

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent nucleophilic attack on the dehydro bond .

- Monitoring : Regular HPLC or TLC analysis to detect degradation products .

Q. How does the dehydro group in this compound influence its reactivity in peptide synthesis?

- Methodological Answer : The α,β-unsaturated carbonyl system increases electrophilicity, enabling:

- Michael Additions : Useful for conjugating thiol-containing peptides .

- Reduced Nucleophilicity : Requires activating agents (e.g., HATU, DCC) for amide bond formation .

- Comparative Studies : Contrast coupling efficiency with non-dehydro analogs using kinetic assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on this compound’s stability under varying pH conditions?

- Methodological Answer :

- Systematic pH Studies : Perform stability assays across a pH range (2–12) with buffers (e.g., phosphate, Tris) .

- Analytical Tools : Use NMR to track structural changes (e.g., hydrolysis via loss of vinyl protons) and HPLC to quantify degradation .

- Statistical Validation : Apply ANOVA to assess significance of degradation rates between conditions .

- Literature Reconciliation : Cross-reference findings with prior studies, noting variables like temperature or ionic strength discrepancies .

Q. How can computational methods predict this compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to identify energy barriers for amide bond formation .

- MD Simulations : Predict solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Experimental Correlation : Validate computational predictions with kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What are the challenges in designing enantioselective synthesis routes for this compound?

- Methodological Answer :

- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric induction .

- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor desired enantiomer .

- Analytical Validation : Use chiral HPLC or CD spectroscopy to confirm enantiomeric excess .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.